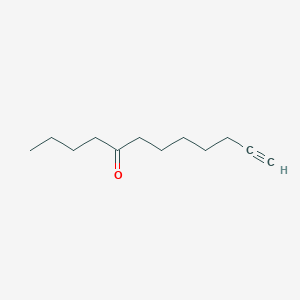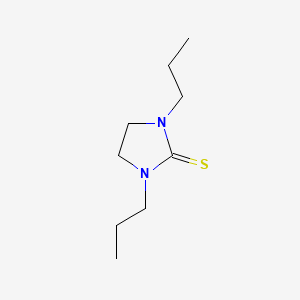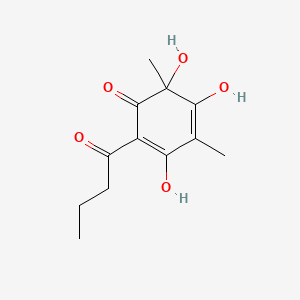
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials such as cyclohexadienone derivatives, which undergo hydroxylation and subsequent functional group modifications to introduce the required substituents. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Flavaspidic Acid AB: Shares structural similarities and exhibits biological activities such as anti-inflammatory effects.
Uniqueness
2,4-Cyclohexadien-1-one, 3,5,6-trihydroxy-4,6-dimethyl-2-(1-oxobutyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
79740-10-6 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-butanoyl-3,5,6-trihydroxy-4,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H16O5/c1-4-5-7(13)8-9(14)6(2)10(15)12(3,17)11(8)16/h14-15,17H,4-5H2,1-3H3 |
InChI Key |
PMLRQAFTZSDYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


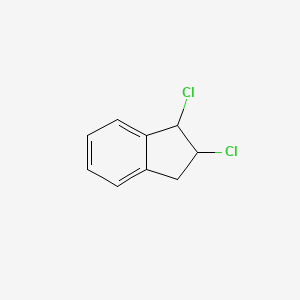
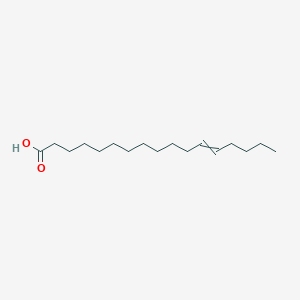

![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)


![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
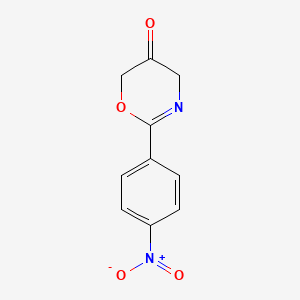

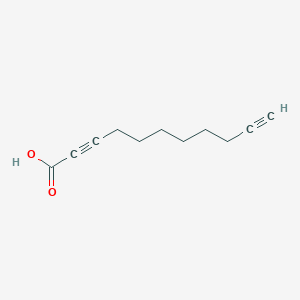
![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

